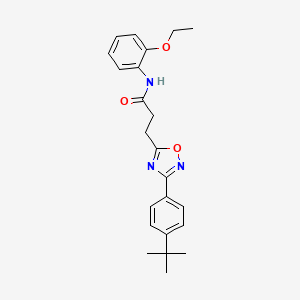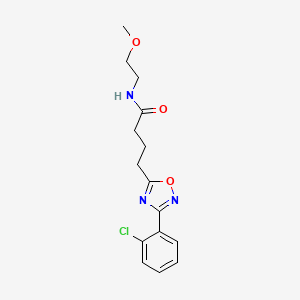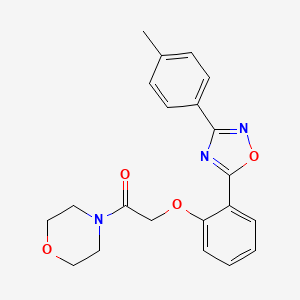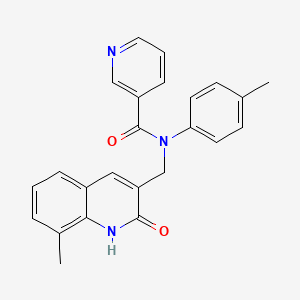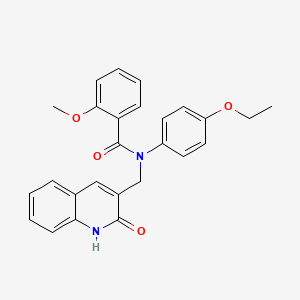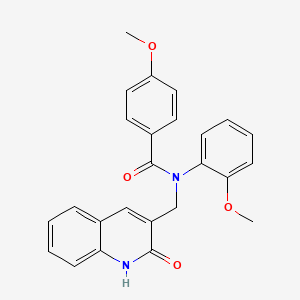
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide, also known as HMQMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide also activates certain signaling pathways that promote cell death in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes involved in cancer progression, and induce cell death in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has also been shown to reduce oxidative stress and protect against DNA damage.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its high potency and specificity. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations. However, one of the limitations of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. Another area of interest is the investigation of the potential synergistic effects of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide and its potential therapeutic applications in different disease conditions.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to exhibit anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide can be synthesized through a multistep process that involves the condensation of 2-hydroxy-3-formylquinoline with 2-methoxyaniline, followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained through purification and recrystallization.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
属性
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-20-13-11-17(12-14-20)25(29)27(22-9-5-6-10-23(22)31-2)16-19-15-18-7-3-4-8-21(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCOFCSRQZUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

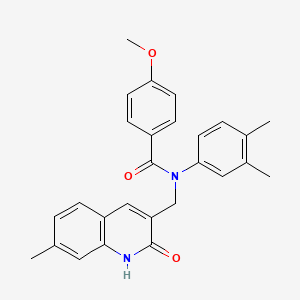
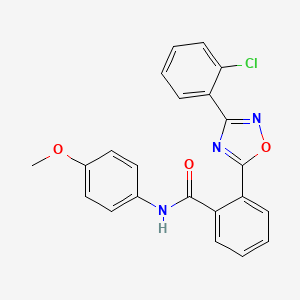
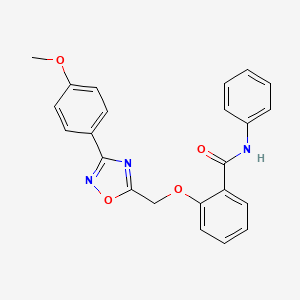


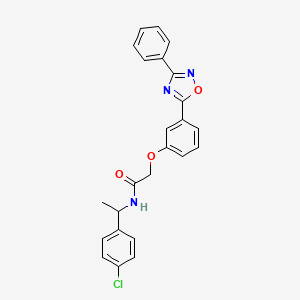
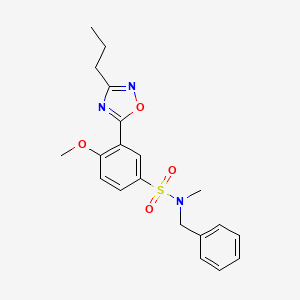
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
